molecular formula C4H12N2O3 B1667425 Bis-aminooxy-PEG1 CAS No. 93460-33-4

Bis-aminooxy-PEG1

Cat. No.: B1667425
CAS No.: 93460-33-4
M. Wt: 136.15 g/mol
InChI Key: ZESQVNWRUDEXNZ-UHFFFAOYSA-N
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Description

Bis-aminooxy-polyethylene glycol 1 is a polyethylene glycol derivative containing two aminooxy groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The aminooxy groups can be used in bioconjugation, reacting with aldehydes to form oxime bonds or with reductants to form hydroxylamine linkages .

Mechanism of Action

Target of Action

Bis-aminooxy-PEG1 is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that it is designed to degrade. PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound, as a PROTAC linker, connects the E3 ubiquitin ligase ligand and the target protein ligand . This connection allows the PROTAC molecule to bring the target protein in close proximity to the E3 ubiquitin ligase, which marks the target protein for degradation by the proteasome . This process exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. The E3 ubiquitin ligase, which is part of the PROTAC molecule, tags the target protein with ubiquitin. This ubiquitin tag signals the proteasome to degrade the tagged protein .

Pharmacokinetics

As a peg-based compound, this compound is likely to have good solubility in aqueous media This property could potentially enhance its bioavailability

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins within cells . By bringing the target protein in close proximity to the E3 ubiquitin ligase, the target protein is marked for degradation by the proteasome . This can lead to the reduction or elimination of the target protein’s function within the cell.

Action Environment

The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation can be affected by factors such as the abundance and activity of the E3 ubiquitin ligase and the proteasome, as well as the stability of the PROTAC molecule itself. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, which could potentially enhance its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-aminooxy-polyethylene glycol 1 is synthesized by introducing aminooxy groups into a polyethylene glycol backbone. The process involves the reaction of polyethylene glycol with aminooxy reagents under controlled conditions to ensure the formation of stable aminooxy linkages .

Industrial Production Methods

Industrial production of bis-aminooxy-polyethylene glycol 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-aminooxy-polyethylene glycol 1 is widely used in scientific research due to its versatile chemical properties:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the modification of biomolecules for various applications, including protein labeling and immobilization.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-aminooxy-polyethylene glycol 1 is unique due to its specific molecular weight and the presence of two aminooxy groups, which provide enhanced solubility and reactivity compared to other polyethylene glycol derivatives. Its ability to form stable oxime bonds and hydroxylamine linkages makes it a valuable tool in bioconjugation and drug delivery applications .

Properties

IUPAC Name

O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQVNWRUDEXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-aminooxy-PEG1
Reactant of Route 2
Bis-aminooxy-PEG1
Reactant of Route 3
Bis-aminooxy-PEG1
Reactant of Route 4
Bis-aminooxy-PEG1
Reactant of Route 5
Bis-aminooxy-PEG1
Reactant of Route 6
Bis-aminooxy-PEG1

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